molecular formula C10H16N2O2S B8417884 (RS)-S-(4-aminophenyl)-N-(2-methoxy-ethyl)-S-methylsulfoximide

(RS)-S-(4-aminophenyl)-N-(2-methoxy-ethyl)-S-methylsulfoximide

Cat. No. B8417884
M. Wt: 228.31 g/mol
InChI Key: OCCYXFGKFZYQGP-UHFFFAOYSA-N
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Patent
US08524724B2

Procedure details

493 mg (2.03 mmol) (RS)—S-(4-aminophenyl)-N-(2-methoxy-acetyl)-S-methylsulphoximide is dissolved in 67.8 ml tetrahydrofuran, cooled in the ice-bath and treated dropwise with 6.13 ml (6.13 mmol) borane tetrahydrofuran complex. The mixture is stirred for 90 minutes and quenched with one drop of methanol and one drop of water. After chromatographic purification (silica gel, hexane/ethyl acetate (0-50% ethyl acetate)), 383 mg (82%) of the desired product is obtained.
Name
(RS)—S-(4-aminophenyl)-N-(2-methoxy-acetyl)-S-methylsulphoximide
Quantity
493 mg
Type
reactant
Reaction Step One
Quantity
67.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH3:16])(=[N:10][C:11](=O)[CH2:12][O:13][CH3:14])=[O:9])=[CH:4][CH:3]=1>O1CCCC1>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([CH3:16])(=[N:10][CH2:11][CH2:12][O:13][CH3:14])=[O:9])=[CH:6][CH:7]=1

Inputs

Step One
Name
(RS)—S-(4-aminophenyl)-N-(2-methoxy-acetyl)-S-methylsulphoximide
Quantity
493 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=NC(COC)=O)C
Name
Quantity
67.8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated dropwise with 6.13 ml (6.13 mmol) borane tetrahydrofuran complex
CUSTOM
Type
CUSTOM
Details
quenched with one drop of methanol and one drop of water
CUSTOM
Type
CUSTOM
Details
After chromatographic purification (silica gel, hexane/ethyl acetate (0-50% ethyl acetate))

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
NC1=CC=C(C=C1)S(=O)(=NCCOC)C
Measurements
Type Value Analysis
AMOUNT: MASS 383 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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